molecular formula C20H30N2O6 B2770620 Z-D-Lys(boc)-ome CAS No. 84559-78-4

Z-D-Lys(boc)-ome

Cat. No.: B2770620
CAS No.: 84559-78-4
M. Wt: 394.468
InChI Key: ZJWQKFBUQSKZOS-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is widely used in peptide synthesis and serves as a protective group for lysine residues during the synthesis of complex peptides. The compound is characterized by its molecular formula C₁₉H₂₈N₂O₆ and a molecular weight of 380.44 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Lys(boc)-ome typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a benzyloxycarbonyl (Cbz) group and the ε-amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent composition, and reagent concentrations. The use of high-purity reagents and solvents ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-D-Lys(boc)-ome undergoes several types of chemical reactions, including:

    Deprotection Reactions: The removal of the Cbz and Boc protective groups under acidic or basic conditions.

    Coupling Reactions: The formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and NHS.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Cbz group.

    Coupling: DIC and NHS are frequently used to activate the carboxyl group for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives and extended peptide chains, depending on the specific synthetic goals.

Scientific Research Applications

Z-D-Lys(boc)-ome has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Z-D-Lys(boc)-ome involves its role as a protective group in peptide synthesis. By protecting the amino groups of lysine, it prevents unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides with high purity and yield. The molecular targets include the amino groups of lysine residues, and the pathways involved are those related to peptide synthesis and deprotection reactions.

Comparison with Similar Compounds

Similar Compounds

    Nα-Cbz-Nε-Boc-L-Lysine: Similar in structure but uses L-lysine instead of D-lysine.

    Nα-Fmoc-Nε-Boc-D-Lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz for α-amino protection.

    Nα-Cbz-Nε-Fmoc-D-Lysine: Uses Fmoc for ε-amino protection instead of Boc.

Uniqueness

Z-D-Lys(boc)-ome is unique due to its specific use of D-lysine and the combination of Cbz and Boc protective groups. This combination provides a balance of stability and ease of removal, making it particularly useful in the synthesis of peptides that require selective deprotection steps.

Properties

IUPAC Name

methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQKFBUQSKZOS-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.